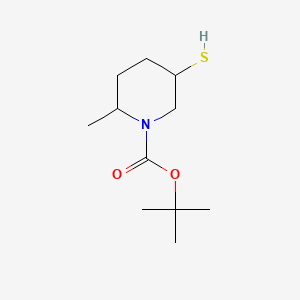
Tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a tert-butyl ester group, a methyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfanyl group makes it particularly reactive in oxidation reactions, where it can be converted to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate has several applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals due to its potential biological activity. Additionally, its unique structural features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring structure also allows for interactions with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate include other piperidine derivatives with different substituents. For example, tert-butyl 2-methylpiperidine-1-carboxylate and tert-butyl 5-sulfanylpiperidine-1-carboxylate are structurally related compounds with variations in the substituent groups.
Uniqueness: The uniqueness of this compound lies in the combination of its substituents, which confer specific reactivity and potential applications. The presence of both the tert-butyl ester and sulfanyl groups makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-8-5-6-9(15)7-12(8)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 |
InChI Key |
IGFLESYXCOJZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















